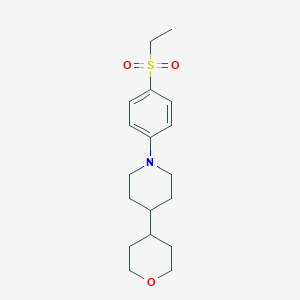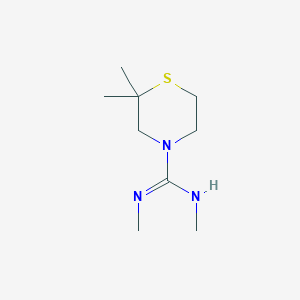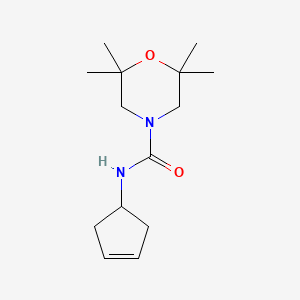
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine, commonly known as XE-991, is a potent and selective inhibitor of a specific type of potassium channel. This compound has gained significant attention in the field of neuroscience due to its ability to modulate neuronal excitability and synaptic transmission.
作用机制
XE-991 acts as a selective inhibitor of the M-current by binding to the channel pore and blocking the flow of potassium ions. This results in an increase in neuronal excitability and a decrease in the threshold for action potential firing. XE-991 has been shown to affect the firing properties of various types of neurons, including hippocampal pyramidal neurons, dopaminergic neurons, and thalamic relay neurons.
Biochemical and Physiological Effects:
XE-991 has been shown to have a variety of biochemical and physiological effects on neurons. It has been shown to increase the amplitude and duration of action potentials, decrease the after-hyperpolarization, and increase the firing rate of neurons. XE-991 has also been shown to enhance synaptic transmission and increase the release of neurotransmitters such as dopamine and acetylcholine. In addition, XE-991 has been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy.
实验室实验的优点和局限性
XE-991 is a useful tool for investigating the role of potassium channels in neuronal function and neurological disorders. Its selectivity for the M-current allows for specific modulation of neuronal excitability without affecting other types of potassium channels. However, XE-991 has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. In addition, XE-991 has been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving XE-991. One area of interest is the role of the M-current in neurodegenerative diseases such as Alzheimer's and Parkinson's. XE-991 has been shown to improve cognitive function in animal models of these diseases, suggesting that M-current inhibition may be a viable therapeutic approach. Another area of interest is the development of more potent and selective inhibitors of the M-current, which could lead to improved understanding of the channel's role in neuronal function and potential therapeutic applications.
合成方法
XE-991 can be synthesized using a multi-step process starting with commercially available 4-ethylsulfonylphenylacetonitrile. The first step involves the conversion of 4-ethylsulfonylphenylacetonitrile to 4-ethylsulfonylphenylacetic acid, which is then reacted with oxan-4-ol to form the corresponding ester. The ester is then reduced to the alcohol, which is subsequently reacted with piperidine to yield XE-991.
科学研究应用
XE-991 has been extensively used in scientific research to investigate the role of potassium channels in neuronal excitability and synaptic transmission. It has been shown to inhibit the M-current, a type of potassium channel that regulates the firing of action potentials in neurons. XE-991 has been used to study the effects of M-current inhibition on various neuronal functions, including synaptic plasticity, learning, and memory. It has also been used to investigate the role of M-current in various neurological disorders, such as epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
1-(4-ethylsulfonylphenyl)-4-(oxan-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-2-23(20,21)18-5-3-17(4-6-18)19-11-7-15(8-12-19)16-9-13-22-14-10-16/h3-6,15-16H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTZCAZAICNDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)